molecular formula C15H22O B12758289 cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol CAS No. 24406-03-9

cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol

Cat. No.: B12758289
CAS No.: 24406-03-9
M. Wt: 218.33 g/mol
InChI Key: UTBFITAKBXMXCZ-JQWIXIFHSA-N
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Description

cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is an organic compound belonging to the class of naphthalenols This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol typically involves multi-step organic reactions. One common approach might include:

    Hydrogenation: Starting from a naphthalene derivative, hydrogenation can be used to introduce the tetrahydro structure.

    Alkylation: Introduction of the isopropyl group at the 5-position can be achieved through Friedel-Crafts alkylation.

    Methylation: Methyl groups at the 3 and 8 positions can be introduced using methylating agents such as methyl iodide in the presence of a base.

    Hydroxylation: The hydroxyl group at the 2-position can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce halogenated or hydroxylated derivatives.

Scientific Research Applications

cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as in drug development for treating specific diseases.

    Industry: Utilized in the production of specialty chemicals, fragrances, or as a precursor for more complex molecules.

Mechanism of Action

The mechanism by which cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins to exert its biological effects.

    Pathways Involved: The compound could modulate specific biochemical pathways, such as inflammatory or metabolic pathways, to achieve its effects.

Comparison with Similar Compounds

Similar Compounds

    cis-5,6,7,8-Tetrahydro-2-naphthalenol: Lacks the methyl and isopropyl substituents, which may affect its chemical and biological properties.

    3,8-Dimethyl-2-naphthalenol: Does not have the tetrahydro structure, which could influence its reactivity and applications.

    5-Isopropyl-2-naphthalenol: Similar structure but without the tetrahydro and additional methyl groups.

Uniqueness

cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is unique due to its specific combination of substituents and the tetrahydronaphthalene core

Properties

CAS No.

24406-03-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7-10,12,16H,5-6H2,1-4H3/t10-,12-/m0/s1

InChI Key

UTBFITAKBXMXCZ-JQWIXIFHSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C2=C1C=C(C(=C2)C)O)C(C)C

Canonical SMILES

CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)C

Origin of Product

United States

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